molecular formula C21H15ClN2OS B12273446 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile

6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B12273446
M. Wt: 378.9 g/mol
InChI Key: GRSNYWZREAVXNH-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a chlorophenyl group, and a phenylpropylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl group and the phenylpropylsulfanyl moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and nitriles. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carbonitrile can be compared with other compounds that have similar structural features, such as:
    • 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carboxamide
    • 6-(4-Chlorophenyl)-2-[(3-oxo-3-phenylpropyl)sulfanyl]pyridine-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H15ClN2OS

Molecular Weight

378.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(3-oxo-3-phenylpropyl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C21H15ClN2OS/c22-18-9-6-15(7-10-18)19-11-8-17(14-23)21(24-19)26-13-12-20(25)16-4-2-1-3-5-16/h1-11H,12-13H2

InChI Key

GRSNYWZREAVXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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